3-Methylhexane
Overview
Description
3-Methylhexane is a branched hydrocarbon with the chemical formula C7H16 . It is one of the isomers of heptane and is characterized by its chiral nature, meaning it has two enantiomers: ®-3-methylhexane and (S)-3-methylhexane . This compound is a colorless, odorless liquid with a boiling point of approximately 91.6 to 92.2°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhexane can be synthesized through various organic reactions. One common method involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base like sodium amide. This reaction typically occurs under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 3-methylhexene. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form various alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Haloalkanes like 3-chloro-3-methylhexane or 3-bromo-3-methylhexane.
Scientific Research Applications
3-Methylhexane is used as a model alkane in various scientific studies. Some of its applications include:
Chemistry: Studying catalytic reactions such as Cu-catalyzed hydrocarboxylation and Au-catalyzed oxygenation.
Biology: Investigating its effects on biological systems as a part of hydrocarbon exposure studies.
Industry: Used in the synthesis of other organic compounds, including dimethyl isomers using Pt/WZA catalysts.
Mechanism of Action
The mechanism of action for 3-methylhexane in chemical reactions involves its interaction with catalysts or reagents to form intermediate compounds. For example, in oxidation reactions, the compound undergoes hydrogen abstraction followed by the addition of oxygen atoms to form alcohols or ketones. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Methylhexane is similar to other branched alkanes such as:
- 2-Methylpentane
- 3-Methylpentane
- 3-Ethylpentane
- 2-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
What sets this compound apart is its chiral nature, which is not a common feature among all its isomers. This chirality can lead to different physical and chemical properties, making it unique in various applications .
Properties
IUPAC Name |
3-methylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXXKKOSFGPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044334 | |
Record name | 3-Methylhexane | |
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Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Aldrich MSDS] | |
Record name | Hexane, 3-methyl- | |
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Record name | 3-Methylhexane | |
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Vapor Pressure |
61.5 [mmHg] | |
Record name | 3-Methylhexane | |
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CAS No. |
589-34-4, 70024-92-9 | |
Record name | 3-Methylhexane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=589-34-4 | |
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Record name | 3-Methylhexane | |
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Record name | 3-METHYLHEXANE | |
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Record name | Hexane, 3-methyl- | |
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Record name | Alkanes, C7-8-iso- | |
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Record name | 3-methylhexane | |
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Record name | 3-METHYLHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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